Cas no 640291-97-0 (5-(4-Fluorophenyl)-3-isoxazolemethanol)
5-(4-Fluorophenyl)-3-isoxazolemethanol Chemical and Physical Properties
Names and Identifiers
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- (5-(4-Fluorophenyl)isoxazol-3-yl)methanol
- [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanol
- 5-(4-Fluorophenyl)isoxazole-3-methanol
- F2161-0010
- 5-(4-Fluorophenyl)-3-isoxazolemethanol
- 5-(4-Fluorophenyl)isoxazole-3-methanol, 97%
- CS-0244173
- EN300-2729192
- MFCD06798098
- [5-(4-Fluorophenyl)isoxazol-3-yl]methanol
- AKOS002671659
- 640291-97-0
- DB-013971
- Z1255458214
- PALZYEIQXXRYMW-UHFFFAOYSA-N
- CCG-309973
- [5-(4-fluorophenyl)-3-isoxazolyl]methanol
- DTXSID80584570
- SCHEMBL2431070
-
- MDL: MFCD06798098
- Inchi: 1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2
- InChI Key: PALZYEIQXXRYMW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC(CO)=NO1
Computed Properties
- Exact Mass: 193.05400
- Monoisotopic Mass: 193.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- Melting Point: 79-84 °C (lit.)
- PSA: 46.26000
- LogP: 1.97300
5-(4-Fluorophenyl)-3-isoxazolemethanol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
5-(4-Fluorophenyl)-3-isoxazolemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F590013-50mg |
(5-(4-fluorophenyl)isoxazol-3-yl)methanol |
640291-97-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590013-100mg |
(5-(4-fluorophenyl)isoxazol-3-yl)methanol |
640291-97-0 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F590013-500mg |
(5-(4-fluorophenyl)isoxazol-3-yl)methanol |
640291-97-0 | 500mg |
$ 250.00 | 2022-06-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 644641-1G |
5-(4-Fluorophenyl)-3-isoxazolemethanol |
640291-97-0 | 97% | 1G |
¥1051.16 | 2022-02-24 | |
| Chemenu | CM523319-1g |
(5-(4-Fluorophenyl)isoxazol-3-yl)methanol |
640291-97-0 | 97% | 1g |
$202 | 2023-01-07 | |
| Apollo Scientific | PC904348-250mg |
(5-(4-Fluorophenyl)isoxazol-3-yl)methanol |
640291-97-0 | 95% | 250mg |
£58.00 | 2025-02-22 | |
| Apollo Scientific | PC904348-1g |
(5-(4-Fluorophenyl)isoxazol-3-yl)methanol |
640291-97-0 | 95% | 1g |
£66.00 | 2025-02-22 | |
| abcr | AB201141-1 g |
(5-(4-Fluorophenyl)isoxazol-3-yl)methanol; . |
640291-97-0 | 1g |
€321.30 | 2023-06-23 | ||
| abcr | AB201141-5 g |
(5-(4-Fluorophenyl)isoxazol-3-yl)methanol; . |
640291-97-0 | 5g |
€1072.30 | 2023-06-23 | ||
| Enamine | EN300-2729192-1g |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanol |
640291-97-0 | 95% | 1g |
$129.0 | 2023-09-10 |
5-(4-Fluorophenyl)-3-isoxazolemethanol Suppliers
5-(4-Fluorophenyl)-3-isoxazolemethanol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 5-(4-Fluorophenyl)-3-isoxazolemethanol
Research Brief on 5-(4-Fluorophenyl)-3-isoxazolemethanol (CAS: 640291-97-0): Recent Advances and Applications
5-(4-Fluorophenyl)-3-isoxazolemethanol (CAS: 640291-97-0) is a fluorinated isoxazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
One of the most notable advancements in the study of 5-(4-Fluorophenyl)-3-isoxazolemethanol is its application in the synthesis of small-molecule inhibitors targeting specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the development of selective COX-2 inhibitors, which exhibit potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs. The study highlighted the compound's ability to modulate enzyme activity through its interaction with the active site of COX-2, offering a promising avenue for the design of next-generation anti-inflammatory drugs.
In addition to its anti-inflammatory potential, 5-(4-Fluorophenyl)-3-isoxazolemethanol has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives based on this compound, which exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a potential candidate for the development of new antibiotics.
Another area of interest is the compound's role in anticancer research. A 2022 study in the European Journal of Medicinal Chemistry explored the use of 5-(4-Fluorophenyl)-3-isoxazolemethanol as a scaffold for designing novel kinase inhibitors. The study found that certain derivatives of this compound exhibited potent inhibitory activity against tyrosine kinases involved in cancer cell proliferation and survival. These findings suggest that 5-(4-Fluorophenyl)-3-isoxazolemethanol could serve as a valuable starting point for the development of targeted cancer therapies.
Despite these promising developments, challenges remain in the optimization of 5-(4-Fluorophenyl)-3-isoxazolemethanol-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the growing body of research underscores the compound's potential as a versatile building block in drug discovery, with applications spanning multiple therapeutic areas.
In conclusion, 5-(4-Fluorophenyl)-3-isoxazolemethanol (CAS: 640291-97-0) represents a promising chemical entity with diverse applications in medicinal chemistry. Recent studies have highlighted its utility in the design of anti-inflammatory, antimicrobial, and anticancer agents, paving the way for future research and development. As the field continues to evolve, this compound is likely to play an increasingly important role in the discovery of novel therapeutics.
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